N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide
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Overview
Description
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a complex organic compound belonging to the class of tetrahydroisoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or analgesic agent. Research is ongoing to explore its efficacy in treating various medical conditions.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N-(3-((5-Cyclopropyl-2-((2-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)amino)pyrimidin-4-yl)amino)propyl)cyclobutanecarboxamide hydrochloride
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
Uniqueness: N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular framework distinguishes it from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-15(18)17-8-7-12-5-6-14(9-13(12)10-17)16-21(19,20)11(2)3/h5-6,9,11,16H,4,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSBESFCLAFHCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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